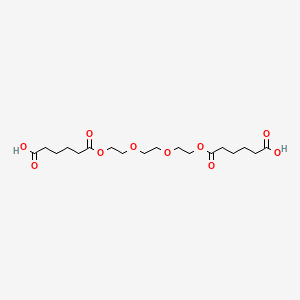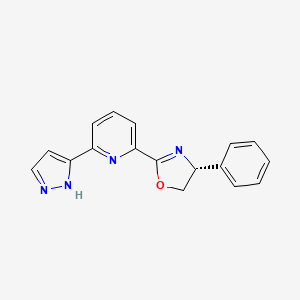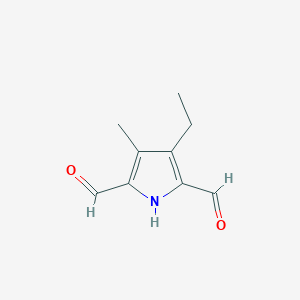
Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound known for its unique structure and properties. This compound features two pyrrole rings linked by an ethane-1,1-diyl bridge, with each pyrrole ring substituted at the 2 and 4 positions by methyl groups and at the 3 position by a carboxylate ester group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine. Commonly, 2,4-dimethyl-3,5-dicarboxylate pyrrole is prepared by reacting 2,4-pentanedione with ethyl acetoacetate in the presence of ammonium acetate.
Linking the Pyrrole Rings: The two pyrrole rings are then linked via an ethane-1,1-diyl bridge. This step involves the reaction of the pyrrole rings with a suitable dihalide, such as 1,1-dibromoethane, under basic conditions to form the desired bis-pyrrole compound.
Industrial Production Methods
Industrial production of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the pyrrole rings using industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl groups on the pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyrrole-2,4-dicarboxylate derivatives.
Reduction: Pyrrole-2,4-dimethyl-3,5-diol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) can be compared with similar compounds such as:
Dimethyl 4,4’-(ethane-1,2-diyl)bis(1H-pyrrole-3-carboxylate): Similar structure but different substitution pattern.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Features additional ester groups.
Bis(2,5-dioxopyrrolidin-1-yl)(disulfanediylbis(ethane-2,1-diyl)): Contains a disulfide linkage instead of an ethane-1,1-diyl bridge.
These comparisons highlight the unique structural features and reactivity of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate), making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
75534-69-9 |
|---|---|
分子式 |
C20H28N2O4 |
分子量 |
360.4 g/mol |
IUPAC名 |
ethyl 5-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-8-25-19(23)15-10(3)17(21-13(15)6)12(5)18-11(4)16(14(7)22-18)20(24)26-9-2/h12,21-22H,8-9H2,1-7H3 |
InChIキー |
SZZZMJSQFSKDCI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C(C)C2=C(C(=C(N2)C)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)

![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)

![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)


![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)


![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
